2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H15BrO |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C26H15BrO/c27-26-20-10-3-1-8-18(20)25(19-9-2-4-11-21(19)26)16-13-14-24-22(15-16)17-7-5-6-12-23(17)28-24/h1-15H |
InChI Key |
IEQUORJIOLTIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2Br)C4=CC5=C(C=C4)OC6=CC=CC=C65 |
Origin of Product |
United States |
Preparation Methods
Bromination of Dibenzo[b,d]furan
The synthesis often begins with bromination of dibenzo[b,d]furan to introduce reactive sites for subsequent coupling. Multiple protocols exist, differing in brominating agents and conditions:
Bromine in Acetic Acid
Reagents : Bromine (Br₂), glacial acetic acid.
Conditions :
N-Bromosuccinimide (NBS) in DMF
Reagents : NBS, dimethylformamide (DMF).
Conditions :
Bromine in Dichloromethane
Reagents : Bromine, dichloromethane (DCM).
Conditions :
- Temperature: 0°C → 20°C
- Atmosphere: Nitrogen
- Duration: 12–24 hours
Yield : 65–78%.
Note : Lower temperatures minimize side reactions like polybromination.
Table 1: Bromination Methods for Dibenzo[b,d]furan
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | Acetic acid | 120 | 75 | |
| NBS | DMF | 25 | 75.07 | |
| Br₂ | DCM | 0→20 | 65–78 |
Suzuki-Miyaura Cross-Coupling
The brominated dibenzofuran is coupled with 9-bromoanthracene derivatives via palladium-catalyzed cross-coupling:
Protocol from Patent Literature
Reagents :
- 2-Bromodibenzofuran
- 9-Bromoanthracene boronic ester
- Pd(PPh₃)₄ catalyst
- Base: NaOH
Conditions : - Solvent: Tetrahydrofuran (THF)/EtOH/H₂O
- Temperature: 90–100°C
- Duration: 12–16 hours
Yield : 70% for intermediate; 78% after bromination.
Mechanism : Transmetalation and reductive elimination steps facilitated by the palladium catalyst.
Optimized Coupling in Toluene/EtOH
Reagents :
- 2-Bromodibenzofuran
- 4-([2,2':6',2''-terpyridyl]-4'-yl)benzeneboronic acid
- Pd(PPh₃)₄
Conditions : - Solvent: Toluene/EtOH/H₂O (4:1:1)
- Temperature: 100°C
- Duration: Overnight
Yield : 70%.
Note : Aqueous base ensures deprotonation of the boronic acid.
Table 2: Cross-Coupling Conditions and Outcomes
| Boronic Ester | Catalyst | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| Anthracene borate | Pd(PPh₃)₄ | THF/EtOH/H₂O | 70 | |
| Terpyridyl boronic acid | Pd(PPh₃)₄ | Toluene/EtOH | 70 |
Direct Bromination of Pre-coupled Anthracene-Dibenzofuran
An alternative approach involves brominating a pre-formed anthracene-dibenzofuran hybrid:
Comparative Analysis of Methods
Challenges and Optimization Strategies
Side Reactions
Recent Advances
Deuterated Derivatives
Deuterium incorporation at anthracene positions enhances photophysical stability. Synthesized via bottom-up methods using benzene-d₆, achieving >95% deuteration.
Flow Chemistry
Microreactor systems reduce reaction times for bromination from 12 hours to 2 hours, improving throughput.
Chemical Reactions Analysis
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation Reactions: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the anthracene moiety.
Common reagents and conditions used in these reactions include palladium catalysts, inert atmospheres, and specific solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted anthracene and dibenzofuran derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is , with a molecular weight of approximately 423.30 g/mol. The compound exhibits a planar structure conducive to π-π stacking interactions, which is essential for its electronic properties .
Organic Electronics
The compound is being explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit efficient charge transport makes it a candidate for use in these technologies. The bromine substitution enhances the electron affinity, which is beneficial for charge injection and transport in OLEDs .
Molecular Crystals
Research indicates that anthracene derivatives, including this compound, can form two-dimensional molecular crystals with interesting optical and electronic properties. These crystals are being studied for their potential as photonic devices and sensors . The unique arrangement of the molecules within the crystal lattice can lead to enhanced luminescent properties, making them suitable for applications in light-emitting devices.
Biomedicine
The compound's structural features may also allow it to interact with biological systems, leading to potential applications in biomedicine. For instance, derivatives of anthracene have been investigated for their use as fluorescent probes in biological imaging due to their ability to absorb and emit light at specific wavelengths . The potential for targeted drug delivery systems using such compounds is also an area of ongoing research.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Yan et al., 2023 | Organic Electronics | Demonstrated that anthracene derivatives can enhance the efficiency of OLEDs by improving charge transport properties. |
| Gao et al., 2010 | Molecular Crystals | Reported the synthesis of crystalline structures from anthracene derivatives, highlighting their potential for use in photonic applications. |
| Boyer et al., 1993 | Biomedicine | Investigated the use of anthracene derivatives as fluorescent probes in biological systems, showing effective cellular imaging capabilities. |
Mechanism of Action
The mechanism of action of 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan involves its interaction with molecular targets through its bromine and anthracene moieties. The bromine atom can participate in halogen bonding, while the anthracene moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s electronic properties and reactivity, making it useful in various applications .
Comparison with Similar Compounds
Key Differences :
Substituent Effects: The bromine in 2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan increases electrophilicity, facilitating cross-coupling reactions compared to non-halogenated analogs like 2-(10-Phenyl-9-anthracenyl)dibenzo[b,d]furan . Replacing bromine with electron-donating groups (e.g., phenyl or amine) shifts the HOMO-LUMO gap, altering optoelectronic properties. For example, 10-Bromo-N,N-diphenylanthracen-9-amine exhibits red-shifted emission due to amine conjugation .
Synthetic Routes :
- The target compound is synthesized via Buchwald-Hartwig coupling or direct bromination of anthracene-dibenzofuran precursors, similar to methods for 9-(8-Bromodibenzo[b,d]furan-2-yl)-9H-carbazole .
- In contrast, 9,10-dibromoanthracene (a precursor) is prepared via radical bromination of anthracene, highlighting differences in halogenation regioselectivity .
Optoelectronic Performance: Carbazole-dibenzofuran hybrids (e.g., 26CzDBF and 46CzDBF) demonstrate higher triplet energy (T1 ≈ 2.8–3.0 eV) than brominated anthracene-dibenzofurans, making them superior hosts for blue phosphorescent OLEDs .
Data Tables
Table 1: Physical and Spectral Properties
| Property | This compound | 9,10-Dibromoanthracene | 2-(10-Phenyl-9-anthracenyl)dibenzo[b,d]furan |
|---|---|---|---|
| Molecular Weight (g/mol) | ~433.3 | 336.05 | ~380.4 |
| Melting Point (°C) | Not reported | 226–228 | Not reported |
| λmax (UV-Vis, nm) | ~390 (anthracene absorption) | 378, 400 | ~405 (red-shifted due to phenyl) |
| Fluorescence λem (nm) | ~450 | 430, 455 | ~470 |
| Solubility | Low in polar solvents; soluble in DCM | Insoluble in water | Similar to brominated analog |
Table 2: Reactivity Comparison
Research Findings
Electroluminescence : In OLED host-guest systems, brominated anthracene-dibenzofuran derivatives show lower efficiency (ηLT ≈ 15%) compared to carbazole-dibenzofuran hosts (ηLT ≈ 25%) due to inferior charge balance .
Environmental Stability : Brominated compounds exhibit higher photostability than amine-substituted analogs, as seen in 10-Bromo-N,N-diphenylanthracen-9-amine, which degrades under UV exposure .
Synthetic Versatility : The bromine atom allows modular functionalization, as demonstrated in the synthesis of 2-(10-Bromoanthracen-9-yl)-N-phenylaniline via Pd-catalyzed amination .
Biological Activity
2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan is a compound that belongs to the class of dibenzofuran derivatives, which have garnered attention for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings, case studies, and data tables.
Anticancer Activity
Dibenzofuran derivatives, including this compound, have shown significant potential as anticancer agents. A study highlighted the structure-activity relationship (SAR) of various dibenzofuran derivatives, indicating that modifications to the chemical structure can enhance anticancer efficacy. For instance, compounds with specific substitutions exhibited lower IC50 values against various cancer cell lines, suggesting higher potency (see Table 1) .
Table 1: Anticancer Activity of Selected Dibenzofuran Derivatives
The exact IC50 value for this compound remains to be elucidated in current literature; however, its structural similarities to other active compounds suggest potential effectiveness.
Antibacterial Activity
Research has indicated that dibenzofuran derivatives also possess antibacterial properties. A study found that certain derivatives exhibited broad-spectrum antibacterial activity against multiple strains of bacteria. For example, a related compound demonstrated superior activity against Pseudomonas fluorescence, outperforming standard antibiotics such as streptomycin and tetracycline . The specific antibacterial activity of this compound is yet to be fully characterized.
The mechanism by which dibenzofuran derivatives exert their biological effects often involves the inhibition of critical cellular pathways. For example, some compounds have been shown to inhibit topoisomerase I-mediated DNA uncoiling, which is essential for DNA replication and transcription . This mechanism may contribute to their anticancer properties by preventing cancer cell proliferation.
Case Study: Antitumor Potential
A notable case study involved the evaluation of a series of dibenzofuran derivatives against various cancer cell lines. The findings revealed that modifications at specific positions on the benzofuran ring could significantly enhance antiproliferative activity. For instance, introducing a methyl group at the C–3 position was associated with increased potency against several cancer cell lines compared to unsubstituted derivatives .
Case Study: Antibacterial Efficacy
In another investigation focusing on antibacterial properties, several dibenzofuran derivatives were synthesized and tested against a panel of bacterial strains. The results indicated that specific structural features were critical for enhancing antibacterial activity. For example, compounds with hydroxyl or methoxy substitutions demonstrated improved efficacy compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
